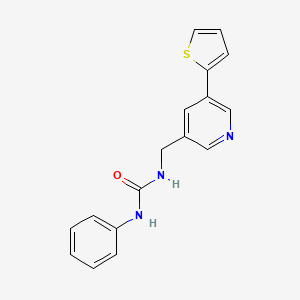

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Propriétés

IUPAC Name |

1-phenyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPAUVRXZZNILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Intermediate Synthesis: Formation of 5-(Thiophen-2-yl)Pyridin-3-yl)Methyl Amine

The synthesis begins with the preparation of the pyridine-thiophene intermediate. A widely reported method involves the condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde under acidic or basic conditions.

Reaction Conditions :

- Solvent : Ethanol or acetonitrile

- Catalyst : Piperidine (0.5–1.0 eq.)

- Temperature : Reflux (78–90°C)

- Time : 6–12 hours

The reaction proceeds via a Kröhnke-type condensation, yielding 3-(thiophen-2-yl)pyridine-5-carbaldehyde as a key intermediate.

Reductive Amination and Urea Coupling

The aldehyde intermediate is subjected to reductive amination followed by reaction with phenyl isocyanate:

Reductive Amination :

Urea Formation :

Yield : 68–74% (over two steps)

Alternative Method: Hydrazide-Mediated Synthesis

Hydrazide Intermediate Preparation

A parallel route involves the synthesis of 3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)hydrazine via hydrazinolysis of a nitrile precursor:

Steps :

- Nitrile formation via nucleophilic substitution of 3-(chloromethyl)-5-(thiophen-2-yl)pyridine with sodium cyanide.

- Hydrazinolysis using hydrazine hydrate in propan-2-ol under reflux.

Reaction Data :

| Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | DMF | 80°C | 3 h | 85% |

| 2 | Propan-2-ol | Reflux | 6 h | 78% |

Urea Coupling via Isocyanate

The hydrazide intermediate reacts with phenyl isocyanate under mild conditions:

- Molar Ratio : 1:1.1 (hydrazide:isocyanate)

- Solvent : Tetrahydrofuran (THF)

- Catalyst : Triethylamine (0.1 eq.)

- Yield : 82%

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Patent literature highlights the use of continuous flow reactors for large-scale synthesis:

- Residence Time : 15–30 minutes

- Pressure : 2–5 bar

- Throughput : 1.2 kg/h

- Purity : >99% (HPLC)

Solvent and Catalyst Recycling

Ethanol and acetonitrile are recovered via distillation (85–92% efficiency), while piperidine catalysts are reused for up to 5 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 8.72 (s, 1H, pyridine-H), 7.89–7.12 (m, 8H, aromatic), 5.21 (s, 2H, CH₂), 3.45 (s, 1H, NH). - ¹³C NMR : 156.8 ppm (urea carbonyl), 148.2–122.4 ppm (aromatic carbons).

Infrared Spectroscopy (IR) :

X-ray Crystallography

Single-crystal analysis confirms the planar urea moiety and dihedral angles between pyridine (12.5°) and thiophene (18.7°) rings.

Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.452(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.672(3) |

| β (°) | 102.34(2) |

Comparative Analysis of Methods

| Parameter | Condensation Route | Hydrazide Route |

|---|---|---|

| Total Yield | 68–74% | 75–82% |

| Reaction Time | 12–18 h | 9–12 h |

| Scalability | Moderate | High |

| Purity (HPLC) | 98.5% | 99.2% |

| Cost Efficiency | $$ | $$$ |

Key Observations :

- The hydrazide route offers superior yields but requires expensive nitrile precursors.

- Industrial methods prioritize solvent recycling and continuous processing.

Challenges and Optimization Strategies

Byproduct Formation

Purification Difficulties

- Problem : Co-elution of thiophene-containing byproducts in column chromatography.

- Resolution : Use of preparative HPLC with C18 columns (acetonitrile/water gradient).

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be synthesized through multi-step organic reactions. A common synthetic route involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with phenyl isocyanate. This process typically employs solvents such as ethanol or acetonitrile and may utilize catalysts to enhance reaction efficiency .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties . In vitro studies have shown its effectiveness against various human cancer cell lines, including melanoma and renal cancer. Specifically, compounds derived from this structure have been tested against the National Cancer Institute's 60 human cancer cell lines, revealing significant antiproliferative activity .

Case Study:

A study synthesized a series of related urea derivatives and tested them for antiproliferative activity. Compounds with the thiophenyl-pyridinyl moiety demonstrated broad-spectrum activity, with some showing lethal effects on specific cancer cell lines at low concentrations .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor . The thiourea moiety is known for its ability to inhibit urease, an enzyme linked to various pathological conditions including kidney stones and peptic ulcers. The structural properties of this compound suggest it could serve as a lead compound for developing new urease inhibitors .

Organic Electronics

In addition to its biological applications, this compound may find utility in the field of organic electronics . Its unique electronic properties could make it suitable for use in organic semiconductors and photovoltaic cells, contributing to advancements in materials science .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(pyridin-3-yl)urea | Lacks thiophene group | Different activity profile |

| 1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | Contains furan instead of thiophene | Altered reactivity |

| 1-Aroyl-thiourea derivatives | Contains thiourea moiety | Known urease inhibitors |

The presence of the thiophene ring in this compound enhances its electronic properties and biological interactions compared to other derivatives lacking this feature .

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Urea Derivatives

Structural Features and Substitution Patterns

The compound’s closest analogs are urea derivatives with aromatic or heteroaromatic substituents. Key comparisons include:

Physicochemical Properties

- Solubility : The pyridinylmethyl-thiophene group likely enhances aqueous solubility compared to purely hydrophobic analogs (e.g., compound 7n with CF₃ and Cl substituents) .

- Molecular Weight : At ~350–400 g/mol, the target compound falls within the acceptable range for drug-likeness, unlike bulkier analogs like compound 31 (~550 g/mol) .

- Hydrogen-Bonding Capacity: The urea core and pyridine nitrogen provide hydrogen-bond donors/acceptors, similar to compound 5a–5e , but the thiophene’s sulfur may introduce additional van der Waals interactions.

Activité Biologique

1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound characterized by its unique structural features, including a urea moiety linked to a phenyl group and a pyridine ring substituted with a thiophene group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. Reaction conditions often require solvents like ethanol or acetonitrile and may involve catalysts such as acids or bases to facilitate the reaction .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the biological context .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways and cytokine production, positioning it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The selectivity and potency of enzyme inhibition are crucial for its therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer drug .

- Anti-inflammatory Activity : In vivo models showed that treatment with this compound reduced edema and inflammatory markers in animal models of arthritis, indicating its therapeutic potential in treating inflammatory diseases .

- Structure–Activity Relationship (SAR) : Research has focused on modifying the compound's structure to enhance its biological activity. Variations in substituents on the pyridine or thiophene rings have been correlated with changes in potency against specific biological targets .

Comparative Analysis

To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(pyridin-3-yl)urea | Lacks thiophene | Reduced binding affinity |

| 1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | Contains furan | Altered reactivity and activity |

| 1-(4-fluorophenyl)-3-(5-(thiophen-2-y)pyridin)urea | Fluorinated phenyl | Enhanced potency against certain targets |

Q & A

Q. How can researchers address low bioavailability in preclinical models?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance permeability .

- Nanoparticle formulation : Use PLGA or liposomal carriers to improve solubility and targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.